Bromine-Driven Molecular Weight and Predicted logP Differentiation vs. the Benzoyl Analog
The target compound has a molecular weight of 344.25 g/mol and a calculated logP of approximately 3.67, based on ZINC database predictions [1]. In contrast, the benzoyl analog (E)-N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide has a molecular weight of 259.33 g/mol and a computed XLogP3-AA of approximately 2.5 [2]. The bromothiophene substitution adds approximately 85 g/mol in molecular weight and increases predicted lipophilicity by over 1 logP unit. This shift moves the compound into a different property space relevant for CNS penetration (logP 1–4) and membrane permeability, which may alter cell-based assay performance relative to the benzoyl comparator.
| Evidence Dimension | Molecular weight and predicted logP |
|---|---|
| Target Compound Data | MW 344.25 g/mol; logP ≈3.67 (predicted) |
| Comparator Or Baseline | (E)-N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide: MW 259.33 g/mol; XLogP3-AA ≈2.5 |
| Quantified Difference | ΔMW ≈ +85 g/mol; ΔlogP ≈ +1.2 |
| Conditions | Computational predictions: ZINC calculated logP (target compound) and PubChem XLogP3-AA (comparator) |
Why This Matters
A >1 logP unit increase and significantly higher molecular weight differentiate this compound in partitioning and permeability screens, meaning data generated with the benzoyl analog cannot be directly extrapolated to the bromothiophene compound.
- [1] ZINC Database. ZINC68309. Molecular properties for C11H10BrN3OS2. https://zinc.docking.org/substances/ZINC000000068309/ (accessed 2026-05-10). View Source
- [2] PubChem. N'-(5-Benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide (CID via CAS 865659-43-4). Computed properties. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-10). View Source
